molecular formula C6H10ClF2N B13002012 4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride

4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B13002012
M. Wt: 169.60 g/mol
InChI Key: BNRDHPFLCNBNJT-UHFFFAOYSA-N
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Description

4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic amine derivative with a fused bicyclo[3.2.0]heptane core, featuring fluorine atoms at the 4,4-positions and a secondary amine group at the 6-position.

Key characteristics likely include:

  • Solubility: Enhanced aqueous solubility due to the hydrochloride salt form.
  • Stereochemistry: The trans-configuration is commonly reported for similar bicyclo compounds, influencing biological activity .
  • Synthetic Utility: Likely synthesized via cycloaddition or halogenation routes, as seen in analogous systems .

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

4,4-difluoro-6-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-4-3-9-5(4)6;/h4-5,9H,1-3H2;1H

InChI Key

BNRDHPFLCNBNJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CN2)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a bicyclic precursor and fluorinating agents.

    Cyclization: The formation of the bicyclic structure is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, typically by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.

Scientific Research Applications

4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical differences between 4,4-difluoro-6-azabicyclo[3.2.0]heptane hydrochloride and selected analogs:

Compound Name CAS Number Molecular Formula Fluorine Position Core Structure Key Applications/Properties Reference
4,4-Difluoro-6-azabicyclo[3.2.0]heptane HCl N/A C₆H₁₀ClF₂N 4,4 Bicyclo[3.2.0]heptane Hypothetical pharmacological agent (Analog-based)
6,6-Difluoro-3-azabicyclo[3.2.0]heptane HCl 1638761-34-8 C₆H₁₀ClF₂N 6,6 Bicyclo[3.2.0]heptane Research chemical; RXFP1 agonist core
7,7-Difluoro-3-azabicyclo[4.1.0]heptane HCl 1376248-54-2 C₆H₉ClF₂N 7,7 Bicyclo[4.1.0]heptane Synthetic intermediate (96% yield)
3-Oxa-6-azabicyclo[3.2.0]heptane HCl 38654-15-8 C₅H₉NO None Bicyclo[3.2.0]heptane Rigid scaffold for drug design
Key Observations:

Fluorine Positioning: Fluorine at the 4,4-positions (target compound) vs. 6,6-positions (CAS 1638761-34-8) alters steric and electronic properties. The 6,6-difluoro analog is associated with RXFP1 agonist activity, suggesting fluorine position critically modulates receptor binding .

Core Modifications :

  • Replacement of nitrogen with oxygen (e.g., 3-Oxa-6-azabicyclo[3.2.0]heptane HCl) reduces basicity but enhances metabolic stability .
  • Bicyclo[3.1.1] systems (e.g., 6,6-difluoro-3-azabicyclo[3.1.1]heptane) exhibit distinct conformational flexibility compared to [3.2.0] analogs .

Pharmacological and Physicochemical Properties

Property 4,4-Difluoro-6-aza 6,6-Difluoro-3-aza 3-Oxa-6-aza
Molecular Weight 169.60 169.60 99.13
Boiling Point N/A N/A 154.4°C (predicted)
pKa ~10 (estimated) ~10 (estimated) 10.59 (predicted)
Bioactivity Unknown RXFP1 agonist core Scaffold modifier
Hazards H315, H319, H335 H315, H319, H335 Not reported
  • Safety Profiles : Fluorinated azabicyclo compounds commonly exhibit skin/eye irritation hazards (H315, H319) .
  • Thermal Stability : Bicyclo[3.2.0] systems generally exhibit higher stability than smaller rings (e.g., [2.2.1]) due to reduced angle strain .

Biological Activity

4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride (CAS No. 2306276-05-9) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique bicyclic structure that may contribute to its pharmacological properties, including antibacterial and enzyme inhibition activities.

PropertyValue
Molecular Formula C₆H₁₀ClF₂N
Molecular Weight 169.60 g/mol
Purity 95%
CAS Number 2306276-05-9

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of cell wall synthesis, leading to bacterial cell death.

  • Inhibition of Beta-Lactamases : Some derivatives show promise in inhibiting beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. For instance, compounds analogous to this bicyclic structure have demonstrated effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains like Klebsiella pneumoniae and Acinetobacter baumannii .
  • Case Study : A study focusing on structurally related compounds reported that they could effectively inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to bactericidal effects against resistant strains .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor:

  • Alpha-Amylase Inhibition : Testing has shown that derivatives can inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism, which may have implications for diabetes management .
  • Urease Inhibition : Compounds in this class have been assessed for urease inhibition, which is relevant in treating urinary tract infections caused by urease-producing bacteria .

Mechanistic Studies

The biological activity of this compound has been explored through various mechanistic studies:

  • Cell Wall Synthesis Inhibition : The compound's ability to inhibit cell wall synthesis was confirmed through assays measuring the growth inhibition of bacterial cultures treated with the compound .
  • DPPH Scavenging Activity : The antioxidant potential was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising radical scavenging activity .

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